REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:10]3([CH2:15][CH:14]=[CH:13][N:12]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:11]3)[C:9](=[O:23])[NH:8][C:5]2=[CH:6][CH:7]=1>C1COCC1.[Pd]>[F:1][C:2]1[CH:3]=[C:4]2[C:10]3([CH2:15][CH2:14][CH2:13][N:12]([C:16]([O:18][C:19]([CH3:21])([CH3:20])[CH3:22])=[O:17])[CH2:11]3)[C:9](=[O:23])[NH:8][C:5]2=[CH:6][CH:7]=1
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Name
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tert-butyl 5-fluoro-2-oxo-2′,4′-dihydro-1′H-spiro[indoline-3,3′-pyridine]-1′-carboxylate
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Quantity
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4 g
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Type
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reactant
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Smiles
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FC=1C=C2C(=CC1)NC(C21CN(C=CC1)C(=O)OC(C)(C)C)=O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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1.3 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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Evaporation of the solvent
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=CC1)NC(C21CN(CCC1)C(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |